alpha-Phthalimidopropiophenone
alpha-Phthalimidopropiophenone
α-Phthalimidopropiophenone is a cathinone analog that has been identified in capsules being distributed by the illicit drug market. The substitution of the phthalimido moiety for the typical α-amino group may increase the stability of this cathinone in storage. Alternatively, similar nitrogen-protected propiophenones have been shown to be metabolized in vivo to produce cathinone, suggesting that this compound may act as a prodrug. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
19437-20-8
VCID:
VC20890978
InChI:
InChI=1S/C17H13NO3/c1-11(15(19)12-7-3-2-4-8-12)18-16(20)13-9-5-6-10-14(13)17(18)21/h2-11H,1H3
SMILES:
CC(C(=O)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O
Molecular Formula:
C17H13NO3
Molecular Weight:
279.29 g/mol
alpha-Phthalimidopropiophenone
CAS No.: 19437-20-8
Cat. No.: VC20890978
Molecular Formula: C17H13NO3
Molecular Weight: 279.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | α-Phthalimidopropiophenone is a cathinone analog that has been identified in capsules being distributed by the illicit drug market. The substitution of the phthalimido moiety for the typical α-amino group may increase the stability of this cathinone in storage. Alternatively, similar nitrogen-protected propiophenones have been shown to be metabolized in vivo to produce cathinone, suggesting that this compound may act as a prodrug. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 19437-20-8 |
| Molecular Formula | C17H13NO3 |
| Molecular Weight | 279.29 g/mol |
| IUPAC Name | 2-(1-oxo-1-phenylpropan-2-yl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C17H13NO3/c1-11(15(19)12-7-3-2-4-8-12)18-16(20)13-9-5-6-10-14(13)17(18)21/h2-11H,1H3 |
| Standard InChI Key | CKLKGWHINGNHOK-UHFFFAOYSA-N |
| SMILES | CC(C(=O)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
| Canonical SMILES | CC(C(=O)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
| Appearance | Assay:≥98%A crystalline solid |
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